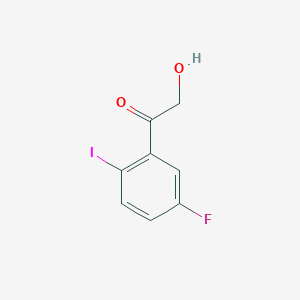

5'-Fluoro-2'-iodo-2-hydroxyacetophenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H6FIO2 |

|---|---|

Molecular Weight |

280.03 g/mol |

IUPAC Name |

1-(5-fluoro-2-iodophenyl)-2-hydroxyethanone |

InChI |

InChI=1S/C8H6FIO2/c9-5-1-2-7(10)6(3-5)8(12)4-11/h1-3,11H,4H2 |

InChI Key |

NSMLGQBISMBXTD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1F)C(=O)CO)I |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 5'-Fluoro-2'-hydroxyacetophenone and Related Compounds

A Note on Chemical Nomenclature: The requested topic, "5'-Fluoro-2'-iodo-2-hydroxyacetophenone," presents a structural ambiguity as the 2'-position on the phenyl ring is designated to be substituted with both an iodo and a hydroxyl group. As a single position cannot bear two different substituents, this guide will focus on the well-characterized and commercially available compound 5'-Fluoro-2'-hydroxyacetophenone . Additionally, information regarding the related iodo-substituted compound, 1-(5-Fluoro-2-iodophenyl)ethanone , will be provided as a likely alternative of interest.

Introduction to 5'-Fluoro-2'-hydroxyacetophenone

5'-Fluoro-2'-hydroxyacetophenone is an aromatic ketone that serves as a crucial intermediate in various fields of chemical synthesis.[1][2] Its structure, featuring a fluorine atom, a hydroxyl group, and a ketone, imparts unique reactivity, making it a valuable building block in the development of pharmaceuticals and agrochemicals.[1] The fluorine substitution, in particular, can enhance metabolic stability and binding affinity of target molecules, a desirable trait in medicinal chemistry.[1] This compound is also known as 2-acetyl-4-fluorophenol.[3]

Chemical Structure and Molecular Properties

A thorough understanding of the chemical structure and molecular properties is fundamental for the application of 5'-Fluoro-2'-hydroxyacetophenone in research and development.

Chemical Structure

The structure of 5'-Fluoro-2'-hydroxyacetophenone consists of an acetophenone core with a hydroxyl group at the 2'-position and a fluorine atom at the 5'-position of the phenyl ring.

Systematic IUPAC Name: 1-(5-Fluoro-2-hydroxyphenyl)ethanone[2]

Visual Representation of the Chemical Structure:

Caption: Chemical structure of 5'-Fluoro-2'-hydroxyacetophenone.

Molecular and Physicochemical Properties

A summary of the key identifiers and properties of 5'-Fluoro-2'-hydroxyacetophenone is provided in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇FO₂ | [1][4] |

| Molecular Weight | 154.14 g/mol | [1][5] |

| CAS Number | 394-32-1 | [1][4] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 56-58 °C | |

| Boiling Point | 65-66 °C at 8 mmHg | |

| SMILES String | CC(=O)c1cc(F)ccc1O | [5] |

| InChI Key | KOFFXZYMDLWRHX-UHFFFAOYSA-N | [4][5] |

Synthesis of 5'-Fluoro-2'-hydroxyacetophenone

5'-Fluoro-2'-hydroxyacetophenone is an important pharmaceutical intermediate.[3][6] One documented synthesis approach involves a multi-step process starting from aminophenol.[3] The key steps in this synthetic pathway are:

-

Double Esterification: Aminophenol is treated with an acetylating agent, such as acetic anhydride, to protect both the amino and phenolic hydroxyl groups.[3]

-

Fries Rearrangement: The resulting 4-acetamidophenyl acetate undergoes a Fries rearrangement, typically catalyzed by aluminum chloride with sodium chloride as a solubility promoter, to yield 2-acetyl-4-acetamidophenol.[3]

-

Hydrolysis: The acetyl group on the nitrogen is selectively removed under acidic conditions to give 2-acetyl-4-aminophenol.[3]

-

Diazotization and Fluorination: The amino group is converted to a diazonium salt, which is then subjected to a fluorination reaction to produce the final product, 5'-fluoro-2'-hydroxyacetophenone.[3]

Visual Representation of the Synthesis Workflow:

Caption: Generalized synthetic pathway for 5'-Fluoro-2'-hydroxyacetophenone.

Analytical Characterization

The identity and purity of 5'-Fluoro-2'-hydroxyacetophenone are typically confirmed using a suite of analytical techniques. While specific spectral data for the fluoro-iodo-hydroxy variant is unavailable, the analytical approach for substituted acetophenones is well-established.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the carbon-hydrogen framework of the molecule.

-

Infrared (IR) Spectroscopy: This technique is employed to identify the key functional groups, such as the hydroxyl (O-H), carbonyl (C=O), and carbon-fluorine (C-F) bonds.

-

Mass Spectrometry (MS): MS provides information on the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of 5'-Fluoro-2'-hydroxyacetophenone and similar compounds.[1] A typical HPLC analysis involves a reversed-phase column and a UV detector.

Example HPLC Protocol for a Related Compound (2'-Hydroxyacetophenone):

| Parameter | Condition |

| HPLC System | Standard system with pump, autosampler, column oven, and UV-Vis detector |

| Column | C18, 25 cm × 4.6 mm, 5 µm particle size |

| Mobile Phase A | 50 mM Sodium Phosphate buffer, pH 3.0 |

| Mobile Phase B | Methanol |

| Detection | UV at 244 nm |

| Flow Rate | 0.5 mL/min |

This protocol would require optimization for the specific analysis of 5'-Fluoro-2'-hydroxyacetophenone.

Applications in Research and Development

5'-Fluoro-2'-hydroxyacetophenone is a versatile precursor for the synthesis of more complex molecules. It has been utilized in the preparation of:

-

Chalcones, such as 1-(5-fluoro-2-hydroxyphenyl)-3-hydroxy-5-phenyl-2,4-pentadien-1-one.

-

Flavones and chromones, including 3-hydroxy and 3-methoxy derivatives.

These classes of compounds are of significant interest in medicinal chemistry due to their wide range of biological activities.

Alternative Compound of Interest: 1-(5-Fluoro-2-iodophenyl)ethanone

As the initial query included an "iodo" substituent, it is plausible that 1-(5-Fluoro-2-iodophenyl)ethanone (also known as 5'-Fluoro-2'-iodoacetophenone) was the intended compound. This molecule lacks the 2'-hydroxyl group but contains the iodo-substituent.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₆FIO | [7] |

| Molecular Weight | 264.04 g/mol | [7] |

| CAS Number | 914225-70-0 | [7] |

| Appearance | Light brown oil | [7] |

| Primary Use | Pharmaceutical intermediate | [8] |

This compound is a reactant in the preparation of PF-06463922, a potent macrocyclic ALK inhibitor with potential as an antitumor agent.[8]

Synthesis of 1-(5-Fluoro-2-iodophenyl)ethanone: A documented synthesis starts from 5-Fluoro-2-iodobenzoic acid, which is first converted to its acid chloride.[8] This is followed by a reaction with a malonic ester and subsequent decarboxylation to yield the target ketone.[8]

Safety and Handling

5'-Fluoro-2'-hydroxyacetophenone is classified as a warning-level hazard, with potential for acute oral toxicity, skin irritation, eye irritation, and respiratory system irritation. Standard laboratory personal protective equipment, including gloves, eye protection, and a dust mask, should be used when handling this solid compound.

Conclusion

5'-Fluoro-2'-hydroxyacetophenone is a key chemical intermediate with a well-defined structure and established synthetic routes. Its utility in the synthesis of biologically active compounds underscores its importance in medicinal chemistry and drug development. While the initially requested "this compound" is structurally ambiguous, the analysis of related, well-documented compounds provides valuable insight for researchers in the field.

References

-

Kinetics and Mechanism of Iodination of Substituted Hydroxyacetophenones by Iodine Monochloride in Acetic Acid : Water Medium. (n.d.). TSI Journals. Retrieved February 13, 2026, from [Link]

-

5-Fluoro-2-hydroxyacetophenone. (n.d.). NIST WebBook. Retrieved February 13, 2026, from [Link]

-

2'-Hydroxyacetophenone. (n.d.). PubChem. Retrieved February 13, 2026, from [Link]

-

Using arrows to designate the flow of electrons, provide a detailed reaction mechanism for the iodination. (2023, March 22). Brainly. Retrieved February 13, 2026, from [Link]

-

5-Fluoro-2-hydroxyacetophenone, 98%. (n.d.). SLS Ireland. Retrieved February 13, 2026, from [Link]

-

Synthesis of 2'-amino-5'-fluoro-2-iodoacetophenone. (n.d.). PrepChem.com. Retrieved February 13, 2026, from [Link]

- Preparation method for 5-fluorin-2-hydroxyacetophenone. (n.d.). Google Patents.

- Preparation process of 5-fluoro-2-hydroxyacetophenone. (n.d.). Patsnap.

-

5-Fluoro-2-hydroxyacetophenone. (n.d.). Cheméo. Retrieved February 13, 2026, from [Link]

-

Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Hyma Synthesis. Retrieved February 13, 2026, from [Link]

-

Facile synthesis of 2-hydroxyacetophenone from racemic styrene oxide catalyzed by engineered enzymes. (2022, June 22). DiVA. Retrieved February 13, 2026, from [Link]

-

2,6-dihydroxyacetophenone. (n.d.). Organic Syntheses. Retrieved February 13, 2026, from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 1-(5-Fluoro-2-hydroxyphenyl)-1-ethanone | 394-32-1 [chemicalbook.com]

- 3. CN102557909A - Preparation method for 5-fluorin-2-hydroxyacetophenone - Google Patents [patents.google.com]

- 4. 5-Fluoro-2-hydroxyacetophenone [webbook.nist.gov]

- 5. chemeo.com [chemeo.com]

- 6. Preparation process of 5-fluoro-2-hydroxyacetophenone - Eureka | Patsnap [eureka.patsnap.com]

- 7. 1-(5-Fluoro-2-iodophenyl)ethanone - CAS:914225-70-0 - Sunway Pharm Ltd [3wpharm.com]

- 8. 5'-fluoro-2'-Iodoacetophenone | 914225-70-0 [chemicalbook.com]

Thermodynamic Stability of 5'-Fluoro-2'-iodo-2-hydroxyacetophenone in Solution

Executive Summary

This guide characterizes the thermodynamic and kinetic stability profile of 5'-Fluoro-2'-iodo-2-hydroxyacetophenone (hereafter referred to as FIHA ). As a poly-functionalized phenacyl alcohol derivative, FIHA presents a complex stability landscape defined by three competing degradation vectors: photolytic dehalogenation (driven by the aryl iodide), oxidative dehydrogenation (driven by the

This document provides a mechanistic breakdown of these pathways and details a self-validating experimental protocol (compliant with ICH Q1A/Q1B principles) to quantify degradation rates in solution.

Molecular Architecture & Theoretical Vulnerabilities

To predict stability, we must first deconstruct the electronic and steric environment of the molecule.

Defined Structure: 1-(5-fluoro-2-iodophenyl)-2-hydroxyethan-1-one.

| Functional Group | Electronic Effect | Stability Risk |

| Aryl Iodide ( | Large atomic radius; weak C-I bond (~50-60 kcal/mol). | High Photolability. Susceptible to homolytic cleavage under UV/Vis light, generating highly reactive aryl radicals. |

| Electron-deficient carbonyl adjacent to electron-rich hydroxyl. | Oxidation & Dimerization. Prone to oxidation into | |

| Aryl Fluoride ( | Strong inductive electron withdrawal (-I effect). | Increased Electrophilicity. Makes the carbonyl carbon more susceptible to nucleophilic attack (hydration) and increases the acidity of the |

The "Ortho-Iodo" Effect

The iodine atom at the ortho position creates significant steric strain. Thermodynamically, this raises the ground-state energy of the molecule relative to its de-iodinated congener. Upon photo-excitation, the relief of this steric strain can accelerate the rate of C-I bond homolysis, making this specific isomer significantly more photolabile than its meta or para counterparts.

Degradation Pathways & Mechanisms

The stability of FIHA in solution is not a single variable but a sum of three distinct kinetic pathways.

Pathway A: Photodeiodination (The Dominant Vector)

Aryl iodides possess a low-lying

-

Mechanism:

-

Outcome: The aryl radical (

) abstracts a hydrogen atom from the solvent (SH), yielding the de-iodinated impurity 5'-Fluoro-2-hydroxyacetophenone . -

Critical Control: Solutions must be prepared and stored in amber glassware or under red light.

Pathway B: Oxidative Dehydrogenation

The

-

Mechanism: Radical autoxidation initiated at the

-carbon. -

Outcome: Formation of 1-(5-fluoro-2-iodophenyl)ethane-1,2-dione .

Pathway C: Base-Catalyzed Rearrangement

In protic solvents with pH > 7, the

-

Mechanism: Lobry de Bruyn–Van Ekenstein transformation.

-

Outcome: Isomerization to the aldehyde form or dimerization via aldol condensation.

Visualization: Degradation Network

The following diagram maps the kinetic relationship between FIHA and its primary degradants.

Caption: Fig 1. Mechanistic degradation pathways of FIHA showing photolytic, oxidative, and basic instability vectors.

Experimental Protocol: Stability Profiling

To validate the theoretical risks above, the following "Forced Degradation" protocol is required. This method is designed to be self-validating by including mass balance checks.

Materials & Equipment

-

Solvent System: Acetonitrile (ACN) / Water (0.1% Formic Acid). Note: Avoid Methanol as it can react with aryl radicals.

-

Light Source: ICH Q1B compliant photostability chamber (Cool White Fluorescent + Near UV).

-

Analysis: UHPLC-PDA-MS (To identify non-chromophoric degradants).

Standard Operating Procedure (SOP)

Step 1: Preparation of Stock Solution

Dissolve FIHA to a concentration of 1.0 mg/mL in ACN:Water (50:50).

-

Control: Immediately transfer 1 mL to an amber vial and freeze at -20°C (Time 0).

Step 2: Stress Conditions (Parallel Workflows)

| Stressor | Condition | Duration | Target Degradation |

| Photolysis | 1.2 million lux-hours (ICH Q1B) | ~24-48 hrs | 10-20% (De-iodination) |

| Oxidation | 0.3% | 4 hours | 10-20% (Dione formation) |

| Acid Hydrolysis | 0.1 N HCl, 60°C | 24 hours | < 5% (Likely stable) |

| Base Hydrolysis | 0.01 N NaOH, RT | 2 hours | > 20% (Rapid rearrangement) |

| Thermal | 60°C (Dark, Inert Headspace) | 7 days | Arrhenius baseline |

Step 3: Quenching & Analysis[1]

-

Oxidation Quench: Add Methionine or Sodium Thiosulfate to neutralize excess peroxide.

-

Base Quench: Neutralize with equal molar HCl immediately.

-

Analysis: Inject 5 µL onto a C18 Column (e.g., Waters BEH C18). Gradient: 5% to 95% ACN over 10 mins.

Analytical Workflow Diagram

Caption: Fig 2. Experimental workflow for forced degradation studies ensuring mass balance tracking.

Mitigation Strategies for Researchers

Based on the thermodynamic profile, the following handling protocols are mandatory to maintain integrity >99%:

-

Amber Glassware is Non-Negotiable: The C-I bond is the "weakest link." Even ambient lab fluorescent light can induce degradation over 24 hours.

-

Argon Sparging: To prevent oxidative dehydrogenation of the

-hydroxy group, all reaction solvents must be degassed. -

Avoid Basic Workups: Do not use Carbonate or Hydroxide washes during extraction. Use dilute acid or neutral brine.

-

Storage: Solid state is stable at -20°C. In solution, use DMSO-d6 (for NMR) or Acetonitrile immediately. Avoid storage in Acetone (aldol risk).

References

-

ICH Q1A (R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation.

-

ICH Q1B: Stability Testing: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation.

- Baertschi, S. W., et al. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. CRC Press.

- Klan, P., & Wirz, J. (2009). Photochemistry of Organic Compounds: From Concepts to Practice. Wiley. (Reference for Aryl Iodide photolysis mechanisms).

-

Reactivity of Alpha-Hydroxy Ketones. Chemistry LibreTexts.

Sources

Technical Guide: Solubility Profile of 5'-Fluoro-2'-iodo-2-hydroxyacetophenone in Polar Aprotic Solvents

[2]

Compound Characterization & Structural Analysis[2]

Before attempting dissolution, one must understand the structural moieties driving the solubility behavior of This compound .

Structural Nomenclature & Disambiguation

There is frequent ambiguity in acetophenone nomenclature. For this guide, we define the structure based on the user's specific locants:

-

Core: Acetophenone (Phenyl ring attached to a C=O-CH3 group).[1][2][3]

-

2-Hydroxy: Substitution on the acetyl tail (alpha-carbon), forming an

-hydroxy ketone ( -

2'-Iodo: Substitution at the ortho position of the phenyl ring.[1][2]

-

5'-Fluoro: Substitution at the meta position (relative to acetyl), para to the iodine.[1][2]

IUPAC Name: 1-(5-Fluoro-2-iodophenyl)-2-hydroxyethan-1-one.[2]

Physicochemical Properties (Predicted)

The solubility is governed by the competition between the lipophilic halogenated aryl ring and the polar

| Property | Predicted Value | Impact on Solubility |

| Molecular Weight | ~280.03 g/mol | Moderate MW facilitates dissolution in organic media.[2] |

| LogP (Octanol/Water) | 1.8 – 2.2 | Moderately lipophilic.[1][2] Poor water solubility expected (<1 mg/mL).[1][2] |

| H-Bond Donors | 1 (Alcohol -OH) | Requires solvents with H-bond accepting capability (DMSO, DMF).[2] |

| H-Bond Acceptors | 2 (Ketone, Alcohol) | Compatible with protic solvents, but aprotic preferred for stability.[1] |

| Polarizability | High (Due to Iodine) | Enhanced solubility in DMSO due to dispersion forces.[1][2] |

Solubility Profile in Polar Aprotic Solvents

Polar aprotic solvents are the primary choice for FIHAP due to their ability to solvate both the polar carbonyl/hydroxyl cluster and the lipophilic halogenated ring without inducing protic side reactions (e.g., hemiacetal formation).[1][2]

Solvent Compatibility Matrix[1][2]

| Solvent | Solubility Potential | Suitability | Technical Notes |

| DMSO (Dimethyl sulfoxide) | High (>50 mg/mL) | Primary Choice | Excellent solvation of the Iodo-aryl ring via dispersion and the -OH group via H-bonding.[2] Caution: DMSO is hygroscopic; water uptake can precipitate the compound.[1][2] |

| DMF (Dimethylformamide) | High (>40 mg/mL) | Secondary Choice | Good alternative to DMSO.[1][2] Easier to remove (lower BP).[1][2] Monitor for amine impurities which may catalyze degradation.[1][2] |

| DMAc (Dimethylacetamide) | High (>40 mg/mL) | Specialized | Similar to DMF but higher boiling point.[1][2] Used if higher thermal stability is required during reactions.[1][2] |

| NMP (N-Methyl-2-pyrrolidone) | Very High (>60 mg/mL) | High Concentration | Best for preparing highly concentrated stock solutions (>100 mM) for screening libraries.[2] |

| Acetonitrile (MeCN) | Moderate (~10-25 mg/mL) | Analytical | Preferred for HPLC/LC-MS prep.[2] Less solubilizing power than DMSO but easier to evaporate.[1][2] |

Mechanistic Insight

The 2'-Iodo substituent introduces significant steric bulk and polarizability (soft character).[2] DMSO , being a "soft" base with high dielectric constant (

Experimental Protocol: Determination of Solubility Limits

Since batch-to-batch purity (especially trace water content) affects solubility, exact values must be determined empirically.[2] Follow this Self-Validating Protocol to generate a solubility curve.

Materials

-

Solvent: Anhydrous DMSO or DMF (stored over molecular sieves).[1][2]

-

Equipment: HPLC or UV-Vis Spectrophotometer, Thermomixer.

Kinetic Solubility Workflow (Step-by-Step)

-

Preparation: Weigh 10 mg of FIHAP into a 1.5 mL amber microcentrifuge tube (protect from light due to C-I bond sensitivity).

-

Titration: Add solvent (e.g., DMSO) in 50

L aliquots. -

Agitation: Vortex vigorously for 30 seconds and sonicate for 1 minute between additions.

-

Observation: Inspect for clarity. If solid remains, repeat step 2.

-

Calculation:

[1][2] -

Validation: Filter the saturated solution (0.22

m PTFE) and analyze via HPLC against a standard curve to confirm the dissolved concentration matches the gravimetric estimation.

Stability Warning (Critical)

The

Visualization: Solubility & Handling Workflow

The following diagram illustrates the logical decision tree for solvent selection and handling of FIHAP.

Figure 1: Decision matrix for solvent selection based on downstream application, highlighting critical stability precautions.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 95992, 1-(5-Fluoro-2-hydroxyphenyl)ethanone (Structural Analog).[2] Retrieved from [Link][2]

-

Cheméo (2026). Chemical Properties of Ethanone, 2-hydroxy-1-phenyl-.[2] Retrieved from [Link][2][5]

- PrepChem.Synthesis of halogenated acetophenones and solubility in polar organic media.

Halogenated 2-Hydroxyacetophenones: Synthetic Scaffolds and Pharmacological Frontiers

[1]

Executive Summary

Halogenated 2-hydroxyacetophenones (2-HAPs) represent a class of "privileged structures" in medicinal chemistry. Characterized by an intramolecular hydrogen bond between the phenolic hydroxyl and the acetyl carbonyl, these scaffolds serve as the primary synthons for chalcones, flavones, coumarins, and Schiff base ligands.[1] This technical guide analyzes the synthetic pathways, reactivity profiles, and structure-activity relationships (SAR) of halogenated 2-HAPs, providing researchers with actionable protocols for their application in drug development.[1]

Synthetic Architectures: The Fries Rearrangement

While Friedel-Crafts acylation is a viable route, the Fries Rearrangement of halogenated phenyl acetates remains the industry standard for generating 2-HAPs due to its predictability and scalability.

Mechanistic Causality and Regioselectivity

The reaction involves the conversion of a phenolic ester into a hydroxyaryl ketone using a Lewis acid catalyst (typically AlCl₃).[2][3][4]

-

Thermodynamic vs. Kinetic Control: The reaction yields both ortho (2-hydroxy) and para (4-hydroxy) isomers.

-

Low Temperature (<60°C): Favors the para-isomer (kinetic product).[5]

-

High Temperature (>160°C): Favors the ortho-isomer (thermodynamic product).[5]

-

The "Ortho" Driver: The formation of the ortho-isomer at high temperatures is driven by the stability of the six-membered chelate ring formed via intramolecular hydrogen bonding (O–H···O=C). For halogenated derivatives, this stability is crucial for isolation.[1]

-

Pathway Visualization

The following diagram outlines the critical decision points in the synthesis of 5-chloro-2-hydroxyacetophenone from 4-chlorophenol.

Figure 1: Synthetic workflow for 5-chloro-2-hydroxyacetophenone via Fries Rearrangement, highlighting the thermodynamic preference for the ortho-isomer.

Reactivity & Derivatization Profiles

Once synthesized, the halogenated 2-HAP scaffold acts as a divergent intermediate.[1] The presence of the halogen (Cl, Br, F) on the aromatic ring modulates the lipophilicity and electronic density of the resulting derivatives.

The Claisen-Schmidt Condensation (Chalcones)

The most frequent application is the base-catalyzed condensation with aromatic aldehydes to form chalcones (1,3-diaryl-2-propen-1-ones).[1][6]

-

Reactivity: The acetyl methyl group (

-carbon) is acidic. In the presence of NaOH/KOH, an enolate forms and attacks the aldehyde. -

Halogen Effect: A halogen at the 5-position (para to the hydroxyl) withdraws electron density, increasing the acidity of the phenolic proton but also stabilizing the resulting phenoxide, which can assist in metal chelation in downstream applications.

Schiff Base Formation

Condensation with primary amines yields Schiff bases (

-

Significance: These ligands are potent chelators. The phenolic oxygen and azomethine nitrogen form stable coordinate bonds with transition metals (Cu²⁺, Ni²⁺, Zn²⁺).[1]

-

Biological Implication: The metal complexes often exhibit higher antimicrobial activity than the free ligands due to the "Overtone Concept of Cell Permeability"—chelation reduces the polarity of the metal ion, enhancing lipophilicity and penetration through the lipid membrane of pathogens.

Structure-Activity Relationship (SAR)

The pharmacological efficacy of these derivatives is heavily influenced by the specific halogen and its position.

Comparative Biological Activity Data

The table below summarizes the impact of halogen substitution on antimicrobial efficacy, synthesized from recent comparative studies.

| Compound Class | Substitution (R) | Target Organism | Activity Profile (MIC/Zone) | Mechanism of Action |

| 2-HAP Core | 5-Chloro | E. coli | Moderate (15mm zone) | Membrane disruption; increased lipophilicity aids entry. |

| Schiff Base | 5-Chloro + Aniline | S. aureus | High | Chelation of essential trace metals; inhibition of cell wall synthesis. |

| Cu(II) Complex | 5-Chloro-Schiff | A. niger (Fungi) | Very High (MIC 10-31 µg/mL) | Disruption of fungal respiration; oxidative stress via Fenton chemistry. |

| Chalcone | 3-Bromo | K. pneumoniae | High | Michael acceptor reactivity with cysteine residues in enzymes. |

SAR Logic Flow

Figure 2: Structure-Activity Relationship (SAR) map detailing how structural modifications of the 2-HAP core translate to biological mechanisms.[1]

Experimental Protocols

These protocols are designed for reproducibility and high purity, utilizing self-validating checkpoints.[1]

Protocol A: Synthesis of 5-Chloro-2-hydroxyacetophenone (Fries Rearrangement)

Objective: Isolate the thermodynamically stable ortho isomer.

-

Reagents: Mix 4-chlorophenyl acetate (0.1 mol) and anhydrous aluminum chloride (0.12 mol) in a round-bottom flask. Note: AlCl₃ must be anhydrous; moisture deactivates the catalyst.

-

Reaction: Heat the mixture in an oil bath at 160°C for 3 hours .

-

Checkpoint: The evolution of HCl gas indicates reaction progress. Use a calcium chloride guard tube.

-

-

Quenching: Cool to room temperature (RT) and pour the reaction mass onto crushed ice containing concentrated HCl (to solubilize aluminum salts).

-

Isolation: The solid separates. However, to ensure isomer purity, perform steam distillation .[1]

-

Validation: The ortho-isomer is steam volatile due to intramolecular H-bonding.[4] The para-isomer is not and remains in the flask.

-

-

Purification: Extract the distillate with ether, dry over Na₂SO₄, and evaporate. Recrystallize from ethanol.

-

Expected Yield: 60-70%.

-

Characterization: Melting Point (54-56°C). IR: 1640 cm⁻¹ (C=O, chelated).

-

Protocol B: Claisen-Schmidt Condensation (Chalcone Synthesis)

Objective: Synthesize (E)-1-(5-chloro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one.[1]

-

Solution Prep: Dissolve 5-chloro-2-hydroxyacetophenone (0.01 mol) and benzaldehyde (0.01 mol) in ethanol (20 mL).

-

Catalysis: Add 40% NaOH solution (10 mL) dropwise with vigorous stirring.

-

Why: High base concentration is required to generate the dianion (phenoxide + enolate) to drive the reaction forward.

-

-

Incubation: Stir at RT for 24 hours. The solution will darken (red/orange) indicating conjugation.

-

Workup: Pour the mixture into ice water and acidify with dilute HCl to pH 2-3.

-

Checkpoint: A yellow/orange precipitate must form immediately upon acidification.

-

-

Purification: Filter, wash with cold water (to remove salts), and recrystallize from ethanol.

-

Validation: TLC (Hexane:Ethyl Acetate 7:3) should show a single spot distinct from starting materials.

-

References

-

BenchChem. (2025).[2][7] Application Notes and Protocols: Synthesis of 2'-Hydroxyacetophenone via Fries Rearrangement. Retrieved from

-

Mamedov, et al. (2017).[1][8] Antibacterial and antifungal activities of some hydroxyacetophenone derivatives. CORE. Retrieved from [1]

-

Sigma-Aldrich. (n.d.). 5′-Chloro-2′-hydroxyacetophenone Product Specification. Retrieved from

-

Raman, N., et al. (2011).[1] Synthesis and Spectral Characterization of Antifungal Sensitive Schiff Base Transition Metal Complexes. PubMed Central. Retrieved from

-

Santra, S., et al. (2023).[1] Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. Journal of Organic Chemistry. Retrieved from

Sources

- 1. sciensage.info [sciensage.info]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. pharmdguru.com [pharmdguru.com]

- 5. Fries Rearrangement | Reaction Mechanism of Fries Rearrangement [pw.live]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

pKa values and acidity of the hydroxyl group in 5'-Fluoro-2'-iodo-2-hydroxyacetophenone

An In-Depth Technical Guide to the pKa and Acidity of the Hydroxyl Group in 5'-Fluoro-2'-iodo-2-hydroxyacetophenone

Executive Summary

The acid dissociation constant (pKa) is a cornerstone of physicochemical characterization in drug discovery and development, profoundly influencing a molecule's pharmacokinetic and pharmacodynamic profile. This guide provides a detailed analysis of the factors governing the acidity of the phenolic hydroxyl group in this compound. We dissect the electronic and steric contributions of the constituent functional groups—the ortho-acetyl, ortho-iodo, and meta-fluoro substituents—by grounding the analysis in fundamental chemical principles. The discussion synthesizes the interplay between intramolecular hydrogen bonding and the inductive and resonance effects of the halogen atoms to predict the compound's acidity relative to its parent scaffold. Furthermore, this document serves as a practical resource by providing detailed, field-proven protocols for the experimental determination of pKa using potentiometric titration and UV-Vis spectrophotometry, ensuring scientific rigor and reproducibility.

The Critical Role of pKa in Pharmaceutical Sciences

In medicinal chemistry, the pKa value of an ionizable group is a master variable that dictates the extent of a molecule's ionization at a given physiological pH.[1][2] This, in turn, governs a cascade of critical ADME (Absorption, Distribution, Metabolism, and Excretion) properties. A compound's charge state affects its aqueous solubility, its ability to permeate biological membranes like the intestinal wall or the blood-brain barrier, and its binding affinity to plasma proteins and target receptors.[1] Therefore, the accurate prediction and empirical determination of pKa are not merely academic exercises; they are essential, decision-guiding steps in the rational design and optimization of drug candidates.[2]

Molecular Scaffolding and Intrinsic Acidity: 2-Hydroxyacetophenone

To understand the acidity of the target molecule, we must first analyze its parent structure, 2-hydroxyacetophenone.

The experimental pKa of 2-hydroxyacetophenone is reported to be approximately 10.06.[3][4][5] This is slightly less acidic than phenol itself (pKa ≈ 10.0)[6]. The modest difference is the result of a powerful intramolecular interaction. The ortho-acetyl group forms a strong intramolecular hydrogen bond with the phenolic proton.[7][8][9][10] This interaction creates a stable six-membered pseudo-aromatic ring, which significantly stabilizes the protonated (acid) form of the molecule.[9][10] Consequently, more energy is required to dissociate the proton, leading to a higher pKa and reduced acidity compared to a phenol lacking this feature.

Dissecting the Electronic Influence of Halogen Substituents

The acidity of the this compound is modulated by the strong electronic effects of its two halogen substituents.

The 5'-Fluoro Substituent (meta-position)

Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I).[11] When placed at the meta-position relative to the hydroxyl group, its influence is almost purely inductive, as it cannot participate directly in the resonance delocalization of the phenoxide's negative charge.[12] This strong -I effect withdraws electron density from the aromatic ring, which in turn stabilizes the negative charge of the conjugate base (phenoxide ion) formed upon deprotonation. This stabilization of the conjugate base shifts the acid-base equilibrium towards dissociation, resulting in a stronger acid and a lower pKa.

The 2'-Iodo Substituent (ortho-position)

The influence of the iodine atom at the ortho-position is more complex, involving a combination of inductive, resonance, and steric effects.

-

Inductive Effect (-I): Like all halogens, iodine is more electronegative than carbon and exerts an electron-withdrawing inductive effect, which helps stabilize the phenoxide anion and increase acidity.[13] The -I effect is distance-dependent and is strongest at the ortho position.

-

Resonance Effect (+R): The lone pairs on the iodine atom can be donated into the aromatic ring via resonance. This +R effect would destabilize the phenoxide anion and decrease acidity. However, for halogens, the -I effect is known to dominate the +R effect.[14]

-

Steric Effect: The large atomic radius of iodine introduces significant steric bulk adjacent to the acetyl group. This steric hindrance can disrupt the planarity between the acetyl group and the aromatic ring. Such a disruption would weaken the aforementioned intramolecular hydrogen bond. A weaker hydrogen bond means the proton is less stabilized in the acidic form, making it easier to remove. This effect would lead to a significant increase in acidity (lower pKa).

Logical Relationship of Electronic Effects

The following diagram illustrates the interplay of these electronic and steric factors on the acidity of the target molecule.

Caption: Interplay of substituent effects on the hydroxyl group's acidity.

Integrated Analysis and pKa Estimation

Synthesizing these effects, both the meta-fluoro and ortho-iodo substituents are expected to increase the acidity of the phenolic proton. The meta-fluoro group acts through a clear and strong -I effect. The ortho-iodo group contributes via its own -I effect and, critically, by sterically disrupting the acidity-suppressing intramolecular hydrogen bond. Therefore, the pKa of this compound is predicted to be substantially lower than that of the parent 2-hydroxyacetophenone.

Table 1: Comparative pKa Values of Phenol and Related Compounds

| Compound | pKa Value | Key Structural Feature(s) |

| Phenol | ~10.0 | Baseline reference |

| 2-Hydroxyacetophenone | ~10.1[3][4][5] | Intramolecular H-bond |

| 4-Fluorophenol | ~9.9 | -I and +R effects of para-F |

| 3-Fluorophenol | ~9.3 | Dominant -I effect of meta-F |

| 2-Fluorophenol | ~8.7[15] | Strong -I effect of ortho-F |

| 4-Iodophenol | ~9.3[16] | -I effect of para-I |

| This compound | Estimated: 7.5 - 8.5 | Combined -I and steric effects |

Given the powerful acid-strengthening effects of both substituents, a pKa value in the range of 7.5 to 8.5 is a scientifically grounded estimation for this molecule.

Gold Standard Methodologies for Experimental pKa Determination

While theoretical analysis is invaluable, it must be validated by empirical data. Potentiometric titration and UV-Vis spectrophotometry are two robust and widely accepted methods for pKa determination.[17][18][19]

Potentiometric Titration

This classical method involves monitoring the pH of a solution of the analyte as a titrant (a strong base for an acidic analyte) is added incrementally. The pKa is determined from the inflection point of the resulting titration curve.[2][20][21]

-

Instrument Calibration: Calibrate a high-precision pH meter using at least three standard aqueous buffers (e.g., pH 4.00, 7.00, and 10.00) at the desired experimental temperature (e.g., 25 °C).[20]

-

Reagent Preparation:

-

Prepare a standardized solution of carbonate-free 0.1 M sodium hydroxide (NaOH).

-

Prepare a 0.15 M potassium chloride (KCl) solution to maintain constant ionic strength.[2]

-

Accurately weigh the analyte (this compound) and dissolve it in a suitable solvent mixture if water solubility is low (e.g., a methanol/water or acetonitrile/water co-solvent system).[17][18] The final analyte concentration should be in the range of 1-10 mM.

-

-

Sample Preparation: In a thermostatted titration vessel, add a precise volume of the analyte stock solution and the KCl solution. Dilute with deionized water to a final known volume.

-

Inert Atmosphere: Purge the solution with nitrogen gas for 5-10 minutes before and during the titration to eliminate dissolved carbon dioxide, which can interfere with the measurement.[2]

-

Titration:

-

Immerse the calibrated pH electrode and a magnetic stirrer into the sample solution.

-

Begin stirring at a constant, moderate speed.

-

Add the standardized NaOH titrant in small, precise increments using an automated burette.

-

Record the pH value after each addition, ensuring the reading is stable before adding the next increment.

-

-

Data Analysis:

-

Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate the titration curve.

-

Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative plot corresponds to the equivalence point.

-

The pH at the half-equivalence point (the volume of titrant that is half of the volume at the equivalence point) is equal to the pKa of the analyte.[20]

-

Caption: Standard workflow for pKa determination via potentiometric titration.

UV-Vis Spectrophotometry

This method is ideal for compounds possessing a chromophore near the ionizable center, as the UV-Vis absorbance spectrum will change as a function of pH.[1][19] The pKa is determined by fitting the absorbance data at a specific wavelength across a range of pH values to a sigmoidal curve derived from the Henderson-Hasselbalch equation.[22][23]

-

Wavelength Selection:

-

Prepare two solutions of the analyte at a constant concentration (e.g., 50 µM): one in a strongly acidic buffer (e.g., pH 2, where the molecule is fully protonated) and one in a strongly basic buffer (e.g., pH 12, where it is fully deprotonated).

-

Scan the UV-Vis spectrum (e.g., 230-500 nm) for both solutions.

-

Identify the wavelength(s) of maximum absorbance difference between the acidic and basic forms. These are the analytical wavelengths for the experiment.

-

-

Buffer Preparation: Prepare a series of buffer solutions with known pH values spanning the expected pKa range (e.g., from pH 6 to 10 in 0.5 pH unit increments). Maintain a constant ionic strength across all buffers.[1]

-

Sample Preparation:

-

Use a 96-well UV-transparent microplate for high-throughput analysis or individual quartz cuvettes.[1]

-

To each well or cuvette, add a precise volume of a buffer from the series.

-

Add a small, fixed volume of a concentrated stock solution of the analyte (e.g., in DMSO or methanol) to each buffer, ensuring the final organic solvent concentration is low and constant (e.g., ≤1% v/v).[1] Include buffer blanks for background correction.

-

-

Spectral Measurement:

-

Incubate the plate or cuvettes briefly to ensure thermal equilibrium.

-

Measure the absorbance of each solution at the pre-determined analytical wavelength(s) using a spectrophotometer.

-

-

Data Analysis:

-

Correct the absorbance readings by subtracting the absorbance of the corresponding buffer blank.

-

Plot the corrected absorbance (y-axis) against the buffer pH (x-axis).

-

Fit the data to the Henderson-Hasselbalch derived sigmoidal equation: A = (A_B + A_A * 10^(pKa - pH)) / (1 + 10^(pKa - pH)) where A is the observed absorbance, A_A is the absorbance of the fully acidic form, and A_B is the absorbance of the fully basic form.

-

The inflection point of the fitted curve corresponds to the pKa.[22][24]

-

Caption: Standard workflow for pKa determination via UV-Vis spectrophotometry.

Conclusion

The acidity of the phenolic hydroxyl group in this compound is governed by a sophisticated interplay of competing electronic and steric factors. The foundational intramolecular hydrogen bond of the 2-hydroxyacetophenone scaffold, which suppresses acidity, is counteracted by the strong inductive electron-withdrawal of the meta-fluoro substituent and the combined inductive and steric effects of the ortho-iodo group. The net result is a predicted pKa significantly lower than that of the parent molecule, likely falling within the 7.5-8.5 range. This theoretical estimation provides a strong hypothesis that can be rigorously tested and validated using the detailed experimental protocols for potentiometric titration and UV-Vis spectrophotometry provided herein. The accurate characterization of this pKa value is a critical step for any research or drug development program involving this compound.

References

-

Liptak, M. D., Gross, K. C., Seybold, P. G., Feldgus, S., & Shields, G. C. (2002). Absolute pKa Determinations for Substituted Phenols. Journal of the American Chemical Society, 124(22), 6421–6427. [Link]

-

Liptak, M. D., et al. (2002). Absolute pKa determinations for substituted phenols. SciSpace. [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. [Link]

-

Homework.Study.com. (n.d.). Why is 2-hydroxyacetophenone more volatile than 4-hydroxyacetophenone?. [Link]

-

Filo. (2023). Explain the trends in the acidity of phenol and the monofluoro derivative. [Link]

-

Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry. [Link]

-

Serrano-Becerra, J. M., et al. (2022). An Accurate Approach for Computational pKa Determination of Phenolic Compounds. Molecules, 27(24), 8727. [Link]

-

Urban, J. J., & Cramer, C. J. (1994). Effect of Fluorine Substitution on Phenol Acidities in the Gas-Phase and in Aqueous Solution. A Computational Study Using Continuum Solvation Models. The Journal of Organic Chemistry, 59(18), 5239–5246. [Link]

-

Vaia. (n.d.). Why is ortho fluoro phenol a weaker acid than ortho chlorophenol?. [Link]

-

Thapa, B., & Schlegel, H. B. (2017). Improved pKa Prediction of Substituted Alcohols, Phenols, and Hydroperoxides in Aqueous Medium Using Density Functional Theory and a Cluster-Continuum Solvation Model. The Journal of Physical Chemistry A, 121(24), 4698–4706. [Link]

-

Reijenga, J., van Hoof, A., van Loon, A., & Teunissen, B. (2013). Development of Methods for the Determination of pKa Values. Profiles of Drug Substances, Excipients, and Related Methodology, 38, 1-46. [Link]

-

Liptak, M. D., & Shields, G. C. (2023). Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids. International Journal of Molecular Sciences, 24(14), 11484. [Link]

-

Gündüz, N., Kiliç, E., & Öztürk, G. (2007). Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture. Journal of the Chinese Chemical Society, 54(4), 951-958. [Link]

-

ResearchGate. (2002). (PDF) Absolute p K a Determinations for Substituted Phenols. [Link]

-

Špirtović-Halilović, S., et al. (2015). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Journal of Analytical and Pharmaceutical Research, 2(1). [Link]

-

ECETOC. (2017). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

-

Pédelacq, J. D., et al. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 3(12), 1048–1052. [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

-

Mettler Toledo. (n.d.). Streamline pKa Value Determination Using Automated UV/Vis-Titration. [Link]

-

López-de-Alba, P. L., et al. (2014). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. American Journal of Analytical Chemistry, 5, 694-703. [Link]

-

University of Missouri–St. Louis. (n.d.). Spectrophotometric Determination of pKa of Phenol Red. [Link]

-

Quora. (n.d.). How is o-Fluorophenol more acidic than phenol even after having Hydrogen bonding?. [Link]

-

ResearchGate. (2016). How to calculate pKa of an acid from a UV/Vis titration with DBU in THF?. [Link]

-

askIITians. (2014). why is para chloro phenol more acidic than para fluoro phenol?. [Link]

-

FooDB. (2010). Showing Compound 2'-Hydroxyacetophenone (FDB010500). [Link]

-

Christiansen, J. V., & Feldthus, A. (n.d.). Iodination of phenol. [Link]

-

Boi, S., et al. (2024). Molecular Structure and Internal Dynamics of 2′-Hydroxyacetophenone by Free-Jet Absorption Millimeter-Wave Spectroscopy. Molecules, 29(10), 2276. [Link]

-

ResearchGate. (2015). The intramolecular hydrogen bond in ortho-hydroxy acetophenones. [Link]

-

Filarowski, A., et al. (2014). Energy of Intramolecular Hydrogen Bonding in ortho-Hydroxybenzaldehydes, Phenones and Quinones. Transfer of Aromaticity from ipso-Benzene Ring to the Enol System(s). Molecules, 19(11), 18198–18218. [Link]

-

YouTube. (2020). Phenols / Acidic Strength / factors affecting acidic strength / detailed explanation / class 12. [Link]

-

J-STAGE. (1957). Studies on the Intramolecular Hydrogen Bond in Conjugated Systems by the Measurements of Dipole Moments. II. Salicylaldehyde and o-Hydroxyacetophenone. [Link]

-

Taylor, J. E., & Wnuk, R. J. (1952). The Mechanism of the Iodination of Phenols. The Journal of the American Chemical Society, 74(6), 1634–1635. [Link]

-

Wikipedia. (n.d.). Phenol oxidation with hypervalent iodine reagents. [Link]

-

Toth, A. M., et al. (2010). Calculating pKa values for substituted phenols and hydration energies for other compounds with the first-order Fuzzy-Border continuum solvation model. Journal of Chemical Theory and Computation, 6(5), 1542–1554. [Link]

-

Badeliya, S. N. (n.d.). Acidity of phenols, effect of substituents on acidity, qualitative tests, Structure and. [Link]

-

The Good Scents Company. (n.d.). 2'-hydroxyacetophenone, 118-93-4. [Link]

-

Oreate AI Blog. (2024). Understanding the pKa Value of Phenol: A Key to Its Chemical Behavior. [Link]

-

ResearchGate. (n.d.). ∆pKa for phenol derivatives with 6-311G+dp basis set. [Link]

Sources

- 1. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. Page loading... [wap.guidechem.com]

- 4. 2'-Hydroxyacetophenone CAS#: 118-93-4 [m.chemicalbook.com]

- 5. 2'-Hydroxyacetophenone | 118-93-4 [chemicalbook.com]

- 6. Understanding the pKa Value of Phenol: A Key to Its Chemical Behavior - Oreate AI Blog [oreateai.com]

- 7. homework.study.com [homework.study.com]

- 8. Molecular Structure and Internal Dynamics of 2′-Hydroxyacetophenone by Free-Jet Absorption Millimeter-Wave Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. vaia.com [vaia.com]

- 12. sips.org.in [sips.org.in]

- 13. m.youtube.com [m.youtube.com]

- 14. why is para chloro phenol more acidic than para fluoro phenol?i have - askIITians [askiitians.com]

- 15. echemi.com [echemi.com]

- 16. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 17. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 18. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 19. mt.com [mt.com]

- 20. creative-bioarray.com [creative-bioarray.com]

- 21. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 22. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 23. web.pdx.edu [web.pdx.edu]

- 24. Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator [scirp.org]

Methodological & Application

Application Note: Strategic Protection of the Phenolic Hydroxyl in 5'-Fluoro-2'-iodo-2-hydroxyacetophenone for Advanced Synthetic Applications

Abstract and Strategic Overview

5'-Fluoro-2'-iodo-2-hydroxyacetophenone is a highly functionalized building block pivotal in the synthesis of complex pharmaceutical intermediates. Its structure, featuring a reactive phenolic hydroxyl group, a ketone, an aryl iodide, and an aryl fluoride, presents a significant chemoselectivity challenge. Unmasked, the acidic proton and nucleophilic oxygen of the hydroxyl group can interfere with a wide array of subsequent chemical transformations, such as organometallic cross-coupling reactions at the iodo position or nucleophilic additions to the ketone. This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic selection and implementation of orthogonal protecting groups for the phenolic hydroxyl moiety. We present two robust, field-proven protocols for the installation of tert-butyldimethylsilyl (TBDMS) and Benzyl (Bn) ethers, offering distinct advantages depending on the planned synthetic route.

The Imperative for Orthogonal Protection

In multi-step synthesis, the concept of orthogonal protection is paramount. It involves using protecting groups that can be removed under specific conditions without affecting other protecting groups or sensitive functionalities within the molecule.[1][2][3][4] For this compound, the chosen hydroxyl protecting group must be stable to the conditions of downstream reactions while being readily cleavable when desired.

Key considerations for this substrate:

-

Aryl Iodide: This position is primed for transformations like Suzuki, Sonogashira, or Heck cross-coupling reactions, which often involve basic conditions and palladium catalysts. The protecting group must be stable in this environment.

-

Ketone: The carbonyl group is susceptible to nucleophilic attack (e.g., Grignard reagents, organolithiums) and reduction (e.g., NaBH₄). The protecting group must withstand these reagents.

-

Aryl Fluoride: Generally stable, but its electron-withdrawing nature influences the acidity of the phenolic proton.

Comparative Analysis of Suitable Protecting Groups

The choice of protecting group dictates the flexibility of the entire synthetic sequence. Below is a comparative analysis of three common and effective protecting groups for phenols, evaluated specifically for their application to this compound.

| Protecting Group | Structure | Typical Introduction Conditions | Stability Profile | Cleavage Conditions | Key Advantages & Considerations |

| TBDMS Ether | -Si(CH₃)₂C(CH₃)₃ | TBDMS-Cl, Imidazole, DMF or CH₂Cl₂[5][6] | Stable to bases, organometallics, and many oxidizing/reducing agents.[7][8] | Fluoride sources (e.g., TBAF, HF•Py); Mild acidic conditions.[5][9][10][11] | Advantages: Excellent orthogonality, mild introduction/cleavage, high yields. Ideal for routes involving basic or organometallic reagents. Considerations: Labile to strong acids. |

| Benzyl (Bn) Ether | -CH₂C₆H₅ | BnBr or BnCl, K₂CO₃ or NaH, Acetone or DMF[12][13][14] | Very robust. Stable to strong acids, strong bases, organometallics, and most redox reagents.[14] | Catalytic Hydrogenolysis (H₂, Pd/C); Catalytic Transfer Hydrogenation (CTH).[15][16][17][18] | Advantages: Extremely stable, offering a wide operational window for subsequent steps. Considerations: Cleavage by standard hydrogenolysis may affect other reducible groups (e.g., alkynes, azides) if present. The aryl iodide is generally stable but should be monitored. CTH offers a milder alternative.[16][17] |

| MOM Ether | -CH₂OCH₃ | MOM-Cl, DIPEA, CH₂Cl₂[19][20][21] | Stable to bases, nucleophiles, and many redox reagents.[20][22] | Acid-catalyzed hydrolysis (e.g., HCl in MeOH, Lewis acids).[19][23][24] | Advantages: Good stability under basic and nucleophilic conditions. Considerations: Cleavage requires acidic conditions, which may not be suitable for acid-sensitive substrates. MOM-Cl is a suspected carcinogen and should be handled with care.[25] |

Based on this analysis, TBDMS and Benzyl ethers represent two highly effective and orthogonal strategies. TBDMS is ideal for rapid synthesis where subsequent steps are non-acidic, while the Benzyl group provides maximum stability for more complex, multi-step sequences.

Experimental Protocols

Protocol 1: Protection as a tert-Butyldimethylsilyl (TBDMS) Ether

This protocol leverages the mild and highly efficient Corey procedure for silylation.[5][6] The resulting TBDMS ether is robust under basic and nucleophilic conditions, making it an excellent choice for subsequent cross-coupling or Grignard reactions.

Reaction: this compound + TBDMS-Cl → 2-((tert-Butyldimethylsilyl)oxy)-5-fluoro-2'-iodoacetophenone

Materials and Reagents:

-

This compound (1.0 equiv)

-

tert-Butyldimethylsilyl chloride (TBDMS-Cl) (1.2 equiv)

-

Imidazole (2.5 equiv)

-

Anhydrous Dichloromethane (CH₂Cl₂) or Dimethylformamide (DMF)

-

Saturated aqueous NaHCO₃ solution

-

Brine

-

Anhydrous Na₂SO₄ or MgSO₄

-

Silica gel for chromatography

Procedure:

-

Under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 equiv) and imidazole (2.5 equiv) in anhydrous CH₂Cl₂ (approx. 0.2 M concentration).

-

Stir the solution at room temperature until all solids have dissolved.

-

Add TBDMS-Cl (1.2 equiv) portion-wise to the solution.

-

Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and extract with CH₂Cl₂ (3x).

-

Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure TBDMS-protected product.

Protocol 2: Protection as a Benzyl (Bn) Ether

This protocol employs a classic Williamson ether synthesis to install the highly robust benzyl protecting group, suitable for lengthy synthetic campaigns requiring harsh conditions.[12][14]

Reaction: this compound + BnBr → 2-(Benzyloxy)-5-fluoro-2'-iodoacetophenone

Materials and Reagents:

-

This compound (1.0 equiv)

-

Benzyl bromide (BnBr) (1.2 equiv)

-

Potassium carbonate (K₂CO₃), anhydrous (3.0 equiv)

-

Anhydrous Acetone or Dimethylformamide (DMF)

-

Deionized water

-

Ethyl acetate

-

Anhydrous Na₂SO₄ or MgSO₄

-

Silica gel for chromatography

Procedure:

-

To a round-bottom flask, add this compound (1.0 equiv) and anhydrous K₂CO₃ (3.0 equiv).

-

Add anhydrous acetone (approx. 0.2 M concentration) and stir the suspension vigorously.

-

Add benzyl bromide (1.2 equiv) dropwise to the mixture. Safety Note: Benzyl bromide is a lachrymator and should be handled in a well-ventilated fume hood.

-

Attach a reflux condenser and heat the reaction mixture to reflux (approx. 56°C for acetone) for 4-8 hours. Monitor the reaction progress by TLC.

-

After cooling to room temperature, filter off the inorganic salts and wash the solid cake with acetone.

-

Concentrate the filtrate under reduced pressure to remove the acetone.

-

Dissolve the residue in ethyl acetate and wash with deionized water (2x) and brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure benzyl-protected product.

Workflow and Verification

The selection and implementation of a protecting group strategy can be visualized as a key decision point in the overall synthetic plan.

Sources

- 1. fiveable.me [fiveable.me]

- 2. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 3. Protective Groups [organic-chemistry.org]

- 4. media.neliti.com [media.neliti.com]

- 5. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. nbinno.com [nbinno.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 10. A Highly Efficient and Useful Synthetic Protocol for the Cleavage of tert-Butyldimethylsilyl(TBS) Ethers Using a Catalytic Amount of Acetyl Chloride in Dry Methanol [organic-chemistry.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Benzyl Ethers [organic-chemistry.org]

- 13. synarchive.com [synarchive.com]

- 14. Benzyl (Bn) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]

- 15. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]

- 18. m.youtube.com [m.youtube.com]

- 19. Methoxymethyl ether - Wikipedia [en.wikipedia.org]

- 20. adichemistry.com [adichemistry.com]

- 21. youtube.com [youtube.com]

- 22. MOM Ethers [organic-chemistry.org]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 25. pubs.acs.org [pubs.acs.org]

Application of 5'-Fluoro-2'-iodo-2-hydroxyacetophenone in fragment-based drug discovery

Application Note: 5'-Fluoro-2'-iodo-2-hydroxyacetophenone in Fragment-Based Drug Discovery (FBDD)

Abstract

This guide details the application of This compound (FIHA) as a high-value "linchpin" scaffold in Fragment-Based Drug Discovery (FBDD). Unlike simple fragments screened solely for binding, FIHA is a privileged intermediate designed for Diversity-Oriented Synthesis (DOS). Its unique substitution pattern—combining a reactive aryl iodide, a metabolic "soft spot" blocker (fluorine), and a hydrogen-bond donor/acceptor motif (

Introduction: The "Linchpin" Strategy

In modern FBDD, the "Rule of Three" (MW < 300, cLogP < 3, etc.) is evolving into "Rule of Function." Fragments are selected not just for size, but for their ability to be rapidly elaborated into drug-like leads.[1]

FIHA (1-(5-fluoro-2-iodophenyl)-2-hydroxyethan-1-one) serves three critical functions:

-

The Iodine Handle (C-2'): A reactive site for Sonogashira, Suzuki, or Heck couplings, allowing vector-based growth into hydrophobic pockets.

-

The

-Hydroxy Ketone Tail: A bifunctional motif that serves as a cyclization partner (to form fused rings) or a pharmacophore element (H-bond donor/acceptor) mimicking transition states. -

The Fluorine Tag (C-5'): A built-in NMR spy. The

signal is highly sensitive to the local electronic environment, making it an ideal reporter for binding events (chemical shift perturbation) or enzymatic processing.

Application Workflow: From Scaffold to Lead

The following diagram illustrates the divergent synthesis pathways enabled by FIHA, transforming it from a raw fragment into a focused library of bioactive heterocycles.

Figure 1: Divergent synthesis workflow converting the FIHA scaffold into benzofuran and isochromene libraries for screening.

Protocol A: Library Synthesis (Benzofuran Focused)

Objective: Synthesize a library of 12 analogs to probe a hydrophobic sub-pocket of a target Kinase (e.g., ALK or ROS1), utilizing the FIHA scaffold.

Mechanism: The iodine at the ortho position allows for the introduction of an alkyne. Subsequent cyclization between the alkyne and the

Reagents:

-

Scaffold: this compound (1.0 equiv).

-

Coupling Partners: Diverse terminal alkynes (

) (1.2 equiv). -

Catalysts:

(5 mol%), CuI (2 mol%). -

Base/Solvent:

/ THF (anhydrous).

Step-by-Step Methodology:

-

Protection (Optional but Recommended):

-

Rationale: The primary

-hydroxyl group can interfere with palladium catalysts or undergo side reactions. -

Action: Treat FIHA with TBSCl (1.1 equiv) and Imidazole in DCM to generate the TBS-protected ether .

-

-

Sonogashira Coupling:

-

Dissolve TBS-protected FIHA (0.5 mmol) in degassed THF (2 mL).

-

Add

(18 mg) and CuI (2 mg) under Argon. -

Add

(2.0 equiv) followed by the specific terminal alkyne (1.2 equiv). -

Stir at RT for 4–6 hours. Monitor by TLC (the iodine is highly reactive; mild conditions prevent degradation).

-

-

One-Pot Cyclization (Deprotection/Cyclization):

-

Rationale: Removal of the silyl group releases the nucleophilic oxygen, which attacks the alkyne activated by the residual metal or added Lewis acid.

-

Action: Add TBAF (1.0 M in THF, 1.5 equiv) directly to the reaction mixture. Heat to 60°C for 2 hours.

-

Note: If cyclization is sluggish, add 5 mol%

or

-

-

Purification:

-

Filter through a celite pad. Concentrate and purify via preparative HPLC.

-

Validation: Confirm structure via

-NMR and, crucially,

-

Protocol B: -NMR Ligand-Observed Screening

Objective: Screen the synthesized library against a target protein (e.g., K-Ras or a Kinase domain) using the 5'-fluorine atom as a reporter.

Why this works: The

Experimental Setup:

| Parameter | Specification |

| Instrument | 600 MHz NMR with Cryoprobe (optimized for |

| Ligand Conc. | 50 |

| Protein Conc. | 2 |

| Buffer | 50 mM Tris (pH 7.4), 100 mM NaCl, 10% |

| Reference | TFA (Trifluoroacetic acid) capillary insert (external standard) |

Workflow:

-

Reference Spectrum (

Filter Off):-

Acquire a 1D

spectrum of the ligand cocktail without protein. -

Ensure sharp, distinct peaks for the 5'-Fluoro moiety (typically

-110 to -120 ppm).

-

-

Protein Addition:

-

Add the target protein (2

M) to the sample.

-

-

Measurement (T2 Relaxation Filter):

-

Apply a Carr-Purcell-Meiboom-Gill (CPMG) spin-lock pulse sequence.

-

Logic: Large molecules (protein-bound ligands) relax quickly (short T2). The CPMG filter suppresses signals from fast-relaxing species.

-

Result: If the fragment binds, its signal intensity will decrease significantly or disappear compared to the reference spectrum.

-

-

Competition Experiment (Validation):

-

Add a known high-affinity inhibitor (e.g., ATP for kinases) to the tube.

-

Result: If the fragment competes for the same site, it will be displaced into the free solution. The sharp

signal will reappear/recover .

-

Figure 2: Decision tree for

Critical Considerations & Troubleshooting

-

Stability: The

-hydroxy ketone moiety is susceptible to oxidation (to -

Chemical Shift Anisotropy (CSA): The 5-Fluoro position on the phenyl ring is relatively stable, but if the library synthesis modifies the electronic density of the ring significantly (e.g., via conjugation), the

peak may shift. Always characterize pure compounds before cocktailing. -

Solubility: While the scaffold is soluble, coupled benzofuran products can be lipophilic. Maintain DMSO concentration at 2-5% in the NMR buffer to prevent aggregation (which mimics binding in CPMG assays).

References

-

Erlanson, D. A., et al. (2016).[2] "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery.

-

Norton, R. S., et al. (2016). "NMR Approaches for Fragment-Based Lead Discovery." Topics in Current Chemistry.

-

Pfizer Inc. (2014). "Macrocyclic ALK Inhibitors (Lorlatinib Precursors)." Journal of Medicinal Chemistry. (Referencing the usage of 5-fluoro-2-iodoacetophenone scaffolds).

-

Dalvit, C., et al. (2003). "Fluorine-NMR Experiments for High-Throughput Screening: Theoretical Aspects and Practical Applications." Journal of the American Chemical Society.

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving Reaction Yields with 5'-Fluoro-2'-iodo-2-hydroxyacetophenone

Welcome to the technical support center for 5'-Fluoro-2'-iodo-2-hydroxyacetophenone. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yields and overcome common challenges. As a versatile building block, this compound holds significant potential in the synthesis of novel therapeutics and advanced materials.[1] This guide synthesizes technical data and field-proven insights to ensure your success.

Understanding the Reagent: Frequently Asked Questions

Before delving into specific reaction troubleshooting, it is crucial to understand the inherent properties of this compound. Its unique structure, featuring a reactive iodine atom, a phenolic hydroxyl group, and a ketone, offers a rich landscape for chemical transformations but also presents specific challenges.

Q1: What are the key reactive sites on this compound and their relative reactivities?

A1: The molecule has three primary reactive sites: the aryl iodide, the phenolic hydroxyl group, and the α-protons of the acetyl group. The aryl iodide is the most common site for transformations, particularly palladium-catalyzed cross-coupling reactions. The phenolic hydroxyl group is acidic and can participate in acid-base reactions, O-alkylation, or O-acylation. The α-protons on the methyl ketone are acidic and can be removed by a base to form an enolate, which can then participate in various reactions.

Q2: How does the fluorine substituent influence the reactivity of the molecule?

A2: The fluorine atom at the 5'-position is a strong electron-withdrawing group.[2][3] This has several implications:

-

Increased Acidity: It increases the acidity of the phenolic proton, which can affect the choice of base in your reaction.

-

Aryl Iodide Reactivity: It can influence the electron density of the aromatic ring, potentially affecting the oxidative addition step in palladium-catalyzed cross-coupling reactions.

-

Potential for Nucleophilic Aromatic Substitution: While less common for fluorine compared to other halogens, under harsh conditions, it could be a site for nucleophilic attack.

Q3: What are the recommended storage conditions for this compound?

A3: Like many phenolic compounds, it is advisable to store this compound in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidation or degradation. It is a solid at room temperature with a melting point of 56-58 °C.[4]

Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

The aryl iodide moiety makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings. However, achieving high yields requires careful optimization.

Scenario 1: Low or No Conversion in a Suzuki-Miyaura Coupling Reaction

You are attempting to couple this compound with an arylboronic acid, but you observe a low yield of the desired biaryl product.

Caption: Troubleshooting workflow for low Suzuki coupling yields.

Q: My Suzuki-Miyaura reaction is not working. What should I check first?

A: Start by systematically evaluating your reaction parameters. The most common culprits are the catalyst system, the base, and the solvent.

-

Catalyst System: The choice of palladium source and ligand is critical. For electron-rich phenols, bulky electron-rich phosphine ligands are often a good starting point. Ensure your palladium catalyst has not been deactivated by exposure to air or moisture.

-

Base Selection: The base plays a crucial role in the catalytic cycle.[5] An inorganic base like potassium carbonate (K₂CO₃) is often effective.[5] The base must be strong enough to facilitate the transmetalation step but not so strong that it causes unwanted side reactions with the hydroxyl or acetyl groups. The solubility of the base can also be a factor; a mixed solvent system may be necessary to dissolve both the organic reactants and the inorganic base.[5]

-

Solvent Choice: Solvents must be thoroughly degassed to prevent oxidation of the palladium catalyst. A mixture of an organic solvent and water (e.g., DMF/H₂O or Toluene/EtOH/H₂O) can be beneficial, as it can aid in dissolving the base and boronic acid.[5]

| Parameter | Recommendation | Rationale |

| Palladium Source | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ | Varying oxidation states and ligand environments can impact catalytic activity. |

| Ligand | SPhos, XPhos, P(t-Bu)₃ | Bulky, electron-rich ligands can promote oxidative addition and reductive elimination. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The choice of base can significantly influence the reaction rate and yield.[5] |

| Solvent | Toluene/H₂O, Dioxane/H₂O, DMF/H₂O | A biphasic system often enhances the reaction by dissolving both organic and inorganic components.[5] |

| Temperature | 70-100 °C | Higher temperatures can facilitate slower catalytic steps but may also lead to decomposition.[5] |

Table 1: Recommended starting conditions for Suzuki-Miyaura coupling.

Q: I see starting material consumption, but my desired product yield is still low. What side reactions could be occurring?

A: Several side reactions can compete with the desired cross-coupling:

-

Protodeiodination: The aryl iodide can be reduced to the corresponding arene, especially if there are sources of protons and reducing agents in the reaction mixture.

-

Homocoupling of the Boronic Acid: The boronic acid can couple with itself to form a biaryl byproduct. This is often favored at higher temperatures or with certain catalyst systems.

-

Decomposition of Starting Material: The phenolic hydroxyl group can coordinate to the palladium center, potentially inhibiting catalysis. It may be necessary to protect the hydroxyl group as a methyl ether or other stable protecting group prior to coupling, followed by deprotection.

Scenario 2: Low Yield in a Sonogashira Coupling Reaction

You are attempting to couple this compound with a terminal alkyne and observe poor conversion to the desired alkynylated product.

Caption: Troubleshooting workflow for low Sonogashira coupling yields.

Q: What are the key differences in optimizing a Sonogashira reaction compared to a Suzuki reaction for this substrate?

A: The Sonogashira coupling typically requires a co-catalyst, usually a copper(I) salt like CuI, and an amine base.[6]

-

Copper Co-catalyst: The copper co-catalyst is crucial for the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium center.[6] Ensure your CuI is fresh and of high purity.

-

Amine Base: A non-nucleophilic amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is required to neutralize the HI generated during the reaction and to act as a solvent.[7]

-

Oxygen Sensitivity: Sonogashira reactions are highly sensitive to oxygen, which can lead to the homocoupling of the alkyne (Glaser coupling). It is imperative to use rigorously degassed solvents and maintain an inert atmosphere.

| Parameter | Recommendation | Rationale |

| Palladium Source | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | These are standard and reliable catalysts for Sonogashira reactions.[8] |

| Copper Source | CuI | Acts as a co-catalyst to form the copper acetylide.[6] |

| Base | Triethylamine (TEA), Diisopropylethylamine (DIPEA) | Serves as both a base and a solvent in many cases.[7] |

| Solvent | THF, DMF, Acetonitrile | Must be anhydrous and thoroughly degassed. |

| Temperature | Room Temperature to 60 °C | Often proceeds under milder conditions than Suzuki couplings. |

Table 2: Recommended starting conditions for Sonogashira coupling.

Q: I am observing a significant amount of alkyne homocoupling. How can I minimize this?

A: Alkyne homocoupling is a common side reaction. To minimize it:

-

Rigorous Degassing: Ensure your solvent and reaction vessel are free of oxygen. Multiple freeze-pump-thaw cycles are recommended.

-

Use a Copper-Free Protocol: Several copper-free Sonogashira protocols have been developed which can mitigate this issue.[6] These often employ a different palladium catalyst and a stronger organic base.

-

Control Reaction Stoichiometry: Using a slight excess of the alkyne can sometimes favor the cross-coupling reaction.

Troubleshooting Side Reactions at Other Functional Groups

Even when the primary coupling reaction proceeds, side reactions at the phenolic hydroxyl or the acetyl group can lower the overall yield of the desired product.

Q: I suspect the phenolic hydroxyl group is interfering with my reaction. What are my options?

A: The acidic proton of the phenol can be deprotonated by the base, forming a phenoxide. This can potentially chelate to the metal catalyst, altering its reactivity.

-

Protecting Group Strategy: The most straightforward solution is to protect the hydroxyl group prior to the coupling reaction. Common protecting groups for phenols include methyl ether, silyl ethers (e.g., TBDMS), or benzyl ether. These can be cleaved under specific conditions after the coupling reaction is complete.

-

Choice of Base: Using a weaker base or a hindered base may minimize deprotonation of the phenol.

Q: Can the acetyl group participate in side reactions?

A: Yes, the α-protons of the acetyl group are acidic and can be removed by a strong base to form an enolate.

-

Aldol Condensation: The enolate can react with another molecule of the starting material or the product in an aldol-type reaction, leading to complex byproducts.

-

Haloform Reaction: Under basic conditions with a halogen source (which is not typical for cross-coupling but could be a contaminant), a haloform reaction could occur at the methyl ketone.[9][10]

To avoid these side reactions, it is crucial to use a base that is not excessively strong and to maintain controlled reaction temperatures.

By systematically addressing these potential issues, you can significantly improve the yield and purity of your desired products when using this compound in your synthetic endeavors.

References

- BenchChem. (n.d.). An in-depth Technical Guide to the Safety and Hazards of 2'-Hydroxyacetophenone.

- BenchChem. (n.d.). Technical Support Center: Optimizing Reactions of 2'-Hydroxyacetophenone Derivatives.

- Chem-Impex. (n.d.). 5'-Fluoro-2'-hydroxyacetophenone.

- CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.

- National Center for Biotechnology Information. (n.d.). 2'-Hydroxyacetophenone. PubChem.

- National Institute of Standards and Technology. (n.d.). 5-Fluoro-2-hydroxyacetophenone. NIST Chemistry WebBook.

- PrepChem.com. (n.d.). Synthesis of 2'-amino-5'-fluoro-2-iodoacetophenone.

- ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling of....

- Santa Cruz Biotechnology. (n.d.). 2'-Hydroxyacetophenone.

- Sigma-Aldrich. (n.d.). 5-Fluoro-2-hydroxyacetophenone 98 394-32-1.

- Spectrum Chemical. (2019). SAFETY DATA SHEET - 2-HYDROXYACETOPHENONE.

- University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.

- WebAssign. (n.d.). Experiment 4 - Oxidation of Acetophenone.

- YouTube. (2021, February 13). Alpha-Halogenation of Ketones | Acidic vs Basic Mechanisms + Haloform Reaction Explained.

Sources

- 1. chemimpex.com [chemimpex.com]